Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate
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Overview
Description
Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a hydroxypropyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(3-fluorophenyl)-3-hydroxypropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage.
Another approach involves the use of benzyl isocyanate and 1-(3-fluorophenyl)-3-hydroxypropylamine. This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and cost considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine by reducing the carbamate group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticholinesterase activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the fluorophenyl and hydroxypropyl groups, resulting in different chemical properties and biological activities.
(3-Fluorophenyl)carbamic acid benzyl ester: Similar structure but lacks the hydroxypropyl group.
Benzyl (3-hydroxypropyl)carbamate: Similar structure but lacks the fluorophenyl group.
Uniqueness
Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is unique due to the presence of both the fluorophenyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
benzyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-15-8-4-7-14(11-15)16(9-10-20)19-17(21)22-12-13-5-2-1-3-6-13/h1-8,11,16,20H,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYKMFEDRYIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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